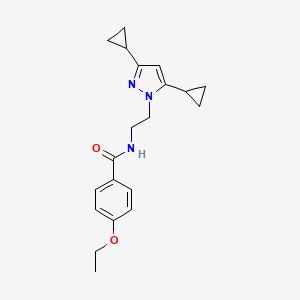

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-ethoxybenzamide

Description

Properties

IUPAC Name |

N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-4-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-2-25-17-9-7-16(8-10-17)20(24)21-11-12-23-19(15-5-6-15)13-18(22-23)14-3-4-14/h7-10,13-15H,2-6,11-12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHHGCQXSSHTIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-ethoxybenzamide is a compound of interest due to its potential biological activities, particularly in therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a dicyclopropyl pyrazole moiety and an ethoxybenzamide group. The structural formula is represented as follows:

This structure contributes to its biological profile, influencing its interactions with various biological targets.

Research indicates that this compound interacts with specific molecular targets, potentially including enzymes and receptors involved in inflammatory and cancer pathways. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes critical for tumor growth or inflammatory responses.

- Receptor Modulation : It may modulate receptor activity, altering signaling pathways associated with disease processes.

Anti-inflammatory Effects

Studies have suggested that this compound exhibits anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases.

Anticancer Properties

This compound has been evaluated for its anticancer effects. Preliminary findings indicate that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

- Cell Viability Assays : In vitro assays demonstrated a significant reduction in cell viability in various cancer cell lines treated with this compound, with IC50 values indicating potent activity.

- Inflammatory Models : Animal models of inflammation showed reduced swelling and pain response upon administration of the compound, supporting its anti-inflammatory claims.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals differences in potency and selectivity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide | Dimethyl substitutions | Moderate anti-inflammatory |

| N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide | Benzenesulfonamide group | High anticancer activity |

Future Directions

Further studies are warranted to elucidate the detailed mechanisms of action and optimize the pharmacological properties of this compound. Potential areas for future research include:

- Mechanistic Studies : Detailed investigations into the molecular interactions at play.

- In Vivo Studies : Assessing efficacy and safety profiles in animal models.

- Structural Modifications : Exploring derivatives to enhance potency and selectivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs from the H-Series Inhibitors

The H-series inhibitors, such as H-8 hydrochloride (N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide·2HCl) and H-89 (N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide·2HCl), share functional similarities with the target compound, including ethylamino linkers and aromatic sulfonamide/benzamide groups (Figure 3, ). Key differences include:

- Core Structure: The H-series compounds feature isoquinoline sulfonamide cores, while the target compound uses a benzamide scaffold.

- Substituents : The target compound’s pyrazole ring with cyclopropyl groups contrasts with the H-series’ sulfonamide and halogenated cinnamyl groups.

- Target Specificity : H-series inhibitors primarily target protein kinases (e.g., PKA, PKC), whereas the pyrazole-ethyl-benzamide structure of the target compound may modulate kinases or receptors with hydrophobic binding pockets due to its cyclopropyl groups.

Table 1: Structural Comparison with H-Series Inhibitors

| Feature | Target Compound | H-8/H-89 (H-Series) |

|---|---|---|

| Core | Benzamide | Isoquinoline sulfonamide |

| Linker | Ethyl-pyrazole | Ethyl-amino |

| Key Substituents | 3,5-Dicyclopropyl (pyrazole), 4-ethoxy | Sulfonamide, p-bromocinnamyl (H-89) |

| Molecular Weight* | ~395–410 g/mol (estimated) | H-8: 370.3 g/mol; H-89: 529.3 g/mol |

| Hypothesized Target | Kinases/Receptors | Protein kinases (PKA, PKC) |

*Molecular weight of the target compound is estimated based on structural similarity to analogs.

Comparison with Pyridazinyl-Benzamide Analogs

N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-ethoxybenzamide (MW: 380.44 g/mol, ) shares the 4-ethoxybenzamide group but differs in its heterocyclic system:

- Heterocyclic Core : The analog uses a pyridazine ring substituted with a dimethylpyrazole, whereas the target compound employs a pyrazole ring directly linked via ethyl.

- Pharmacological Implications : The pyridazine-pyrazole system in the analog may favor interactions with polar residues in enzymatic active sites, while the cyclopropyl groups in the target compound could enhance lipophilicity and membrane permeability.

Table 2: Comparison with Pyridazinyl-Benzamide Analog

| Feature | Target Compound | Pyridazinyl-Benzamide Analog |

|---|---|---|

| Heterocyclic System | Ethyl-pyrazole | Pyridazine-dimethylpyrazole |

| Substituents | 3,5-Dicyclopropyl (pyrazole) | 3,5-Dimethyl (pyrazole) |

| Molecular Weight | ~395–410 g/mol (estimated) | 380.44 g/mol |

| Hypothesized Advantage | Enhanced lipophilicity | Potential solubility in aqueous media |

Research Findings and Hypotheses

- Cyclopropyl vs.

- Benzamide vs. Sulfonamide Cores : The benzamide core may offer metabolic stability advantages over sulfonamide-based H-series inhibitors, which are prone to hydrolysis .

- SHELX Applications : Structural determination of the target compound and its analogs may rely on tools like SHELXL for crystallographic refinement, given its prominence in small-molecule structure analysis .

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR identifies cyclopropyl protons (δ = 0.8–1.2 ppm) and ethoxy groups (δ = 1.3–1.5 ppm for CH₃, δ = 4.0–4.2 ppm for OCH₂).

- FT-IR : Key bands include C=O stretch (~1650 cm⁻¹) and pyrazole ring vibrations (~1500 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z ~354.2). Cross-validate with elemental analysis .

How should researchers resolve contradictions in biological activity data for this compound?

Advanced

Contradictions may stem from assay variability (e.g., cell lines, incubation times). Systematic evaluation should:

- Standardize solvent systems (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .

- Use orthogonal assays (e.g., fluorescence-based calcium flux vs. patch-clamp electrophysiology for CRAC channel modulation) .

- Control for metabolic stability using liver microsome models to assess false negatives .

What enzymatic targets have been preliminarily identified for this compound?

Basic

Early studies suggest interactions with:

- Cholinesterases : Inhibition of acetylcholinesterase (IC₅₀ ~10 µM) via competitive binding to the catalytic site .

- CRAC Channels : Modulation of Orai1/STIM1 complexes, linked to esophageal cancer apoptosis (patent data) .

Initial screening should use fluorogenic substrates (e.g., acetylthiocholine for cholinesterases) or calcium-sensitive dyes (e.g., Fluo-4) .

How do substituents on the pyrazole ring influence pharmacokinetic properties?

Advanced

Cyclopropyl groups enhance metabolic stability by reducing CYP450 oxidation compared to methyl groups. Computational modeling (e.g., molecular dynamics simulations) predicts logP values ~3.5, indicating moderate blood-brain barrier penetration. QSAR studies should prioritize substituent electronegativity and steric bulk to optimize half-life (e.g., cyclopropyl > isopropyl) .

What purification strategies are effective for isolating this compound from polar byproducts?

Q. Basic

- Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate polar impurities.

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield >95% purity. Monitor by TLC (Rf ~0.4 in ethyl acetate) .

What mechanistic hypotheses exist for CRAC channel modulation by this compound?

Advanced

Hypotheses include:

- Pore Blockage : Direct interaction with Orai1 transmembrane domains, validated via mutagenesis (e.g., E106A mutation reduces efficacy).

- STIM1 Binding : Disruption of STIM1-Orai1 coupling, assessed via FRET-based dimerization assays .

Electrophysiological protocols (voltage-clamp at −60 mV) and calcium imaging in HEK293T cells are recommended for functional validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.